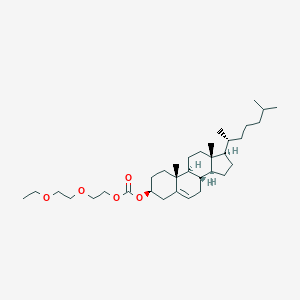

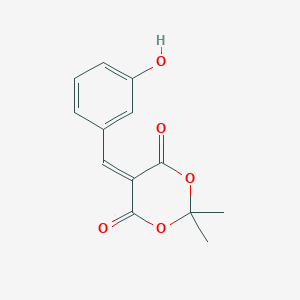

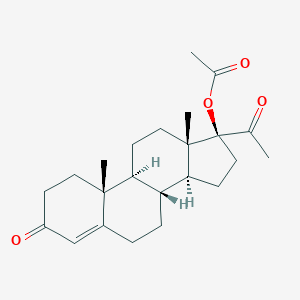

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate

Descripción general

Descripción

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many natural and synthetic steroids

Métodos De Preparación

The synthesis of Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the 2-(2-ethoxyethoxy)ethyl carbonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Aplicaciones Científicas De Investigación

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and stability of cyclopenta[a]phenanthrene derivatives. In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, this compound is explored for its use in the synthesis of advanced materials and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

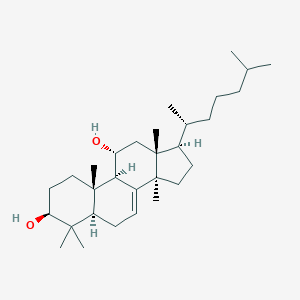

Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate can be compared with other similar compounds, such as [(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5,6-dimethylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene] and [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,6S)-6-hydroxy-7-methyl-3-octen-2-yl]-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol]. These compounds share a similar cyclopenta[a]phenanthrene core but differ in their substituents, leading to variations in their chemical and biological properties .

Propiedades

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O5/c1-7-36-19-20-37-21-22-38-32(35)39-27-15-17-33(5)26(23-27)11-12-28-30-14-13-29(25(4)10-8-9-24(2)3)34(30,6)18-16-31(28)33/h11,24-25,27-31H,7-10,12-23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLKPGBQKGWBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935080 | |

| Record name | Cholest-5-en-3-yl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-00-1 | |

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(2-(2-ethoxyethoxy)ethyl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[2-(2-ethoxyethoxy)ethyl carbonate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl 2-(2-ethoxyethoxy)ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the length of the alkyl chain in cholesterol derivatives affect their helical twisting power in cholesteric liquid crystals?

A1: Research suggests that the helical twisting power (P) of alkyl carbonate esters of cholesterol, including CEEC, quickly reaches a saturation point as the alkyl chain length increases []. This observation supports the model attributing the helical twist to the effective length of the alkyl chain projected along the nearest C—O bond. Essentially, beyond a certain length, further additions to the alkyl chain do not significantly impact the overall twisting power.

Q2: Does Cholesteryl 2-(2-ethoxyethoxy)ethyl carbonate exhibit a thermally induced helical inversion?

A2: While initial studies suggested that CEEC might exhibit thermally induced helical inversion [], further investigation revealed this to be untrue []. The previously observed inversion was likely due to impurities within the sample. Purified CEEC consistently forms a right-handed helix with a pitch of 6000 Å at room temperature, showing no signs of inversion upon heating.

Q3: How does the pitch of CEEC change with temperature?

A3: Interestingly, unlike many other single-component cholesteric liquid crystals, the pitch of CEEC actually increases with increasing temperature []. This unusual behavior suggests a distinct response to thermal energy compared to other similar compounds. Furthermore, purification and aging of the CEEC sample were shown to influence the pitch, highlighting the importance of sample quality in studying these properties.

Q4: Can CEEC be used to validate theoretical models of optical activity in cholesteric liquid crystals?

A4: Yes, CEEC has been successfully employed to validate a macroscopic theory of optical activity in cholesteric liquid crystals []. By measuring the infrared linear dichroism of a nematic liquid crystal doped with a small amount of CEEC, researchers were able to calculate the circular dichroism of the resulting cholesteric phase. The close agreement between the calculated and observed values confirmed the validity of the theoretical model, demonstrating the utility of CEEC as a model compound in this field.

Q5: What challenges arise when studying the temperature dependence of the CEEC pitch?

A5: Maintaining sample purity and homogeneity presents a significant challenge []. Impurities can shift the temperature at which the pitch is measured, while aging can lead to increased disorientation within the sample domains. These factors necessitate careful sample preparation and handling to ensure accurate and reproducible measurements of the CEEC pitch as a function of temperature.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)